Cellular Antiproliferative Activity Against MCF‑7 and A549 Carcinoma Lines
In a panel of phenylamino‑pyrimidine analogs, derivatives bearing the core scaffold of CAS 946366‑56‑9 demonstrated IC₅₀ values of 5–20 µM against MCF‑7 (breast cancer) and A549 (lung cancer) cell lines . This range positions the scaffold as moderately potent compared with the parent 4‑anilino‑pyrimidine (IC₅₀ > 50 µM in a comparable MTT assay), illustrating that the N‑propanamide tail contributes to a ≥2.5‑fold potency gain.
| Evidence Dimension | Cytotoxicity (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | IC₅₀ = 5–20 µM (MCF‑7); IC₅₀ = 5–20 µM (A549) |
| Comparator Or Baseline | Parent 4‑anilino‑6‑methyl‑pyrimidine (no propanamide tail): IC₅₀ > 50 µM in MCF‑7 MTT assay |
| Quantified Difference | ≥2.5‑fold lower IC₅₀ (higher potency) for the propanamide‑bearing scaffold |
| Conditions | MCF‑7 and A549 cell lines; MTT endpoint after 48 h drug exposure |
Why This Matters
The propanamide appendage imparts a measurable gain in cellular potency that is lost if the user substitutes a des‑propanamide analog.
